Cas no 2228239-90-3 (2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid)
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid
- EN300-1971538
- 2228239-90-3
-
- Inchi: 1S/C11H6ClF2NO2/c12-9-7(11(13,14)10(16)17)5-6-3-1-2-4-8(6)15-9/h1-5H,(H,16,17)
- InChI Key: LLFIPMVEHUVAMY-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C(=O)O)(F)F)C=C2C=CC=CC2=N1
Computed Properties
- Exact Mass: 257.0055125g/mol
- Monoisotopic Mass: 257.0055125g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 50.2Ų
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1971538-1g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 1g |
$1371.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-5g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 5g |
$3977.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-10g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 10g |
$5897.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-0.05g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-0.1g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-0.25g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-0.5g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-1.0g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-1971538-2.5g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1971538-5.0g |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid |
2228239-90-3 | 5g |
$3977.0 | 2023-05-31 |
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid
Introduction to 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid (CAS No. 2228239-90-3)
2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid, identified by its CAS number 2228239-90-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to a class of molecules that exhibit unique structural and functional properties, making it a promising candidate for various biochemical applications. The presence of both chloroquinoline and difluoroacetic acid moieties in its structure imparts distinct reactivity and potential biological activity, which have been the focus of extensive research in recent years.
The chloroquinoline moiety is a well-known pharmacophore found in several bioactive molecules, including antimalarial and anticancer agents. Its ability to interact with biological targets such as enzymes and nucleic acids has made it a valuable scaffold for drug discovery. In contrast, the difluoroacetic acid component introduces fluorine atoms into the molecule, which can enhance metabolic stability, binding affinity, and overall pharmacological efficacy. The combination of these two structural elements in 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid suggests potential applications in the development of novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, allowing researchers to explore its biological properties more thoroughly. Studies have indicated that derivatives of difluoroacetic acid can exhibit inhibitory effects on various enzymes, including those involved in cancer metabolism. For instance, research has shown that certain difluoroacetic acid derivatives can disrupt the tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells. This mechanism has opened up new avenues for the development of anticancer therapies.
The chloroquinoline moiety further enhances the potential of this compound by providing a framework for interaction with biological targets. Quinoline-based compounds have been extensively studied for their antimicrobial and antimalarial properties. The introduction of a chlorine atom at the 2-position of the quinoline ring can modulate its electronic properties and improve its binding affinity to target proteins. This modification has been exploited in the development of next-generation antimalarial drugs, which are essential for combating drug-resistant strains of *Plasmodium*.
In addition to its pharmaceutical applications, 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid has shown promise in materials science and chemical biology. The unique electronic properties of fluorine-containing compounds make them attractive for use in organic electronics and nanotechnology. Researchers have explored the use of difluoroacetic acid derivatives as building blocks for synthesizing advanced materials with tailored properties. These materials could find applications in sensors, light-emitting diodes (LEDs), and other electronic devices.
The synthesis of 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure efficiently. These methods ensure high yields and purity, which are crucial for subsequent biological evaluations.
Biological evaluation of this compound has revealed intriguing results regarding its potential as a therapeutic agent. In vitro studies have demonstrated that derivatives of difluoroacetic acid can inhibit key enzymes involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). PKM2 is an important regulator of glycolysis, and its inhibition has been shown to impair tumor growth by disrupting energy metabolism in cancer cells. Furthermore, the chloroquinoline moiety has been found to enhance the solubility and bioavailability of drug candidates, improving their pharmacokinetic profiles.
Preclinical studies have also explored the antimicrobial properties of chloroquinoline derivatives. These compounds have shown activity against a range of bacterial and viral pathogens, making them valuable candidates for developing new antibiotics and antiviral drugs. The presence of fluorine atoms in the molecule further enhances its antimicrobial efficacy by improving its ability to penetrate bacterial cell membranes.
The chemical stability and metabolic fate of 2-(2-chloroquinolin-3-yl)-2,2-difluoroacetic acid are critical factors that determine its suitability for therapeutic use. Fluorine atoms are known to increase metabolic stability by resisting hydrolysis under physiological conditions. This property allows the compound to maintain its structural integrity longer within the body, potentially leading to improved therapeutic efficacy.
Future research directions include exploring novel synthetic routes to optimize the production of this compound at scale. Additionally, further biological studies are needed to elucidate its mechanism of action and identify potential off-target effects. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.
In conclusion,(CAS No 2228239-90-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. The combination of chloroquinoline and difluoroacetic acid moieties offers a versatile platform for developing novel therapeutic agents with applications ranging from oncology to antimicrobial treatments. As research continues to uncover new insights into its properties,(CAS No 2228239-90-3) is poised to play a crucial role in shaping future medical innovations.
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